Methyl 3-(2-iodophenyl)-3-oxopropanoate
Overview
Description
Methyl 3-(2-iodophenyl)-3-oxopropanoate is a useful research compound. Its molecular formula is C10H9IO3 and its molecular weight is 304.08 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Derivative Compounds
Methyl 3-(2-iodophenyl)-3-oxopropanoate has been used in the synthesis of various derivative compounds. For instance, Kobayashi et al. (2008) demonstrated its reaction with terminal alkynes to produce (Z)-2-[(Z)-3-alkylideneisobenzofuran-1(3H)-ylidene]acetic acid derivatives, a process facilitated by palladium and copper(I) iodide catalysts (Kobayashi, Hashimoto, Fukamachi, & Konishi, 2008).
Photochemical Reactions
In the realm of photochemistry, M. Saito and colleagues (1998) explored the photochemical reactions of methyl 3-(o-alkylphenyl)-2,2-dimethyl-3-oxopropanoates. They found that the reactions yield benzocyclobutenols and naphthalenones, dependent on the solvent used. The study provided insights into the effects of solvent on the photochemical behavior of this compound (Saito, Kamei, Kuribara, Yoshioka, & Hasegawa, 1998).
Synthesis of Thiazole Derivatives
Yurttaş et al. (2022) synthesized methyl 3/4-[[4-(2-substituted thiazol-4-yl)phenyl]amino]-3-oxopropanoate/(4-oxobutanoate) derivatives, which showed antiproliferative activity. The synthesis was part of an investigation into their potential cytotoxic properties, with a focus on DNA gyrase enzyme inhibition (Yurttaş, Evren, & Özkay, 2022).
Reactions with Other Chemicals
Pokhodylo et al. (2010) reported on the reactions of methyl 3-cyclopropyl-3-oxopropanoate, a related compound, with chloroacetone, benzaldehyde, benzoquinone, and other halohydrazones. This study demonstrated the versatility of this compound in synthesizing a variety of heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals (Pokhodylo, Matiichuk, & Obushak, 2010).
Mechanism of Action
Properties
IUPAC Name |
methyl 3-(2-iodophenyl)-3-oxopropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IO3/c1-14-10(13)6-9(12)7-4-2-3-5-8(7)11/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFREBKLHSCRQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=CC=CC=C1I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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